molecular formula C8H6F2O3 B8799143 (2,3-Difluoro-4-hydroxyphenyl)acetic acid CAS No. 887587-75-9

(2,3-Difluoro-4-hydroxyphenyl)acetic acid

Cat. No.: B8799143
CAS No.: 887587-75-9
M. Wt: 188.13 g/mol
InChI Key: SOOXGYAIUAHLKC-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-hydroxyphenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-hydroxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic aromatic substitution reactions. One common method is the reaction of 2,3-difluorophenol with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid moiety to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2,3-difluoro-4-oxophenyl)acetic acid, while reduction of the carboxylic acid moiety can produce 2-(2,3-difluoro-4-hydroxyphenyl)ethanol.

Scientific Research Applications

(2,3-Difluoro-4-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Lacks the hydroxyl group present in (2,3-Difluoro-4-hydroxyphenyl)acetic acid.

    2,2-Difluoro-2-(p-tolyl)acetic acid: Contains a methyl group instead of a hydroxyl group.

    2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Contains a nitro group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

887587-75-9

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2-(2,3-difluoro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6F2O3/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2,11H,3H2,(H,12,13)

InChI Key

SOOXGYAIUAHLKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of boron tribromide (1M in DCM, 13.4 mL) was added dropwise to suspension of 2-(2,3-difluoro-4-methoxyphenyl)acetic acid (1.18 g) in DCM (5 mL) at −78° C. The reaction was allowed to warm to RT and stirred overnight. The reaction was cooled to −78° C. and a solution of boron tribromide (1M in DCM, 13.4 mL) was added. The reaction was allowed to warm to RT and stirred for 1 h. The reaction was poured onto ice. The resulting aqueous solution was extracted with DCM (5×50 mL). The aqueous phase was then extracted with ethyl acetate (3×100 mL). The organic solutions were combined, washed with brine (50 mL), dried over magnesium sulphate, filtered and evaporated to give the subtitled compound as a tan solid. Yield 1.09 g.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two

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